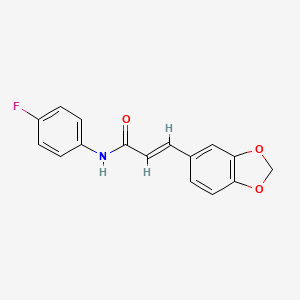

3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide involves complex organic reactions, which typically start from basic aromatic compounds that undergo halogenation, nitration, acylation, and other key reactions to introduce the specific functional groups (Nardi & Olesen, 2007). The process might involve the formation of the benzodioxolyl and fluorophenyl moieties in separate pathways, which are later linked through acrylamide formation, a common strategy in medicinal chemistry for designing bioactive molecules (Nardi & Olesen, 2007).

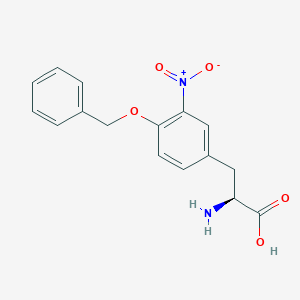

Molecular Structure Analysis

The molecular structure of this compound is characterized by its acrylamide backbone, which allows for a variety of chemical reactions and interactions. The benzodioxolyl and fluorophenyl groups contribute to the molecule's physical and chemical properties, including its solubility, reactivity, and potential biological activity. The presence of these groups can also influence the compound's electronic distribution, affecting its reactivity and interactions with biological targets.

Chemical Reactions and Properties

Acrylamides, including this compound, can participate in a range of chemical reactions, such as polymerization, addition reactions, and nucleophilic substitutions. The fluorophenyl group can enhance the compound's electrophilic properties, making it more reactive towards nucleophiles. The benzodioxolyl group can affect the compound's electronic properties and reactivity patterns, potentially leading to unique chemical behavior (A. Nardi & S. Olesen, 2007).

Physical Properties Analysis

The physical properties of 3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide, such as melting point, boiling point, solubility, and stability, are influenced by its molecular structure. The presence of the fluorophenyl group can increase its lipophilicity, potentially affecting its solubility in organic solvents, whereas the benzodioxolyl group might contribute to its stability and boiling point.

Chemical Properties Analysis

This compound's chemical properties are defined by its reactivity and interactions with other molecules. Its acrylamide backbone is a site of nucleophilic attack, while the fluorophenyl and benzodioxolyl groups can participate in electronic interactions and hydrogen bonding, influencing its behavior in chemical reactions and potential applications in drug design and material science.

Scientific Research Applications

Synthesis and Medicinal Chemistry

- A study by Wu et al. (2004) describes the synthesis of acrylamides, including derivatives similar to 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide, and their activity as KCNQ2 openers, which are important in neuronal hyperexcitability reduction (Wu et al., 2004).

- Bressi et al. (2010) report on a series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, with relevance to histone deacetylase inhibitors, showcasing the therapeutic potential of acrylamide derivatives in cancer treatment (Bressi et al., 2010).

Polymer Science and Material Chemistry

- Tian et al. (2010) explored the use of acrylamide derivatives in creating chiral stationary phases for chromatography, demonstrating the potential of these compounds in analytical chemistry (Tian et al., 2010).

- Fleischmann and Ritter (2013) investigated copolymers of N-(isopropyl)acrylamide for thermo- and pH-sensitive applications, hinting at the versatility of acrylamide derivatives in responsive materials (Fleischmann & Ritter, 2013).

Spectroscopy and Molecular Studies

- Barım and Akman (2021) conducted a study on the vibrational spectroscopy and molecular properties of a benzofuran-based acrylamide monomer, which sheds light on the physical and chemical characteristics of similar acrylamide compounds (Barım & Akman, 2021).

- Fleischmann et al. (2012) synthesized color-changing polymeric materials derived from pH-sensitive acrylated phenolphthalein derivatives, illustrating the potential of acrylamide derivatives in creating smart materials (Fleischmann et al., 2012).

Biological and Pharmaceutical Applications

- Ghorab and Alsaid (2015) evaluated the anti-breast cancer activity of quinoline derivatives, including 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide, highlighting the potential for acrylamide derivatives in oncological research (Ghorab & Alsaid, 2015).

properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3/c17-12-3-5-13(6-4-12)18-16(19)8-2-11-1-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGREMKOYIRRJL-KRXBUXKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)

![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)

![Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate](/img/structure/B2490482.png)

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)

![ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2490491.png)